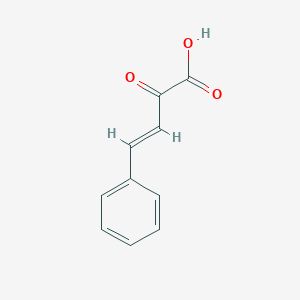

(E)-2-oxo-4-phenylbut-3-enoic acid

Descripción general

Descripción

(E)-2-oxo-4-phenylbut-3-enoic acid, also known as oxo-2-phenylbut-3-enoic acid or OPBA, is a naturally occurring organic compound found in the human body, as well as in many plants and animals. It is a key intermediate in the biosynthesis of many important metabolic pathways, including the synthesis of fatty acids, steroids, and other molecules. OPBA is also known to play a role in the regulation of cell growth and differentiation. Additionally, OPBA has been studied for its potential therapeutic applications, as it has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

Biofuel Production

Scientific Field

Bioenergy and Bioproducts

Application Summary

This compound is investigated for its role in the biosynthesis of fatty acids in microorganisms like Escherichia coli, which can be leveraged to produce biofuels.

Methods of Application

Genetic engineering techniques are applied to modify the metabolic pathways of microorganisms, enhancing their ability to produce fatty acid-based biofuels from the compound.

Results and Outcomes

The engineered microorganisms exhibit increased production of fatty acids, which are precursors to biofuels, thus contributing to sustainable energy solutions .

Acid-Base Equilibria in Environmental Chemistry

Scientific Field

Environmental Chemistry

Application Summary

The acid-base properties of (E)-2-oxo-4-phenylbut-3-enoic acid are utilized to understand and model acid-base equilibria in environmental systems.

Methods of Application

The compound is used in simulations and analytical studies to observe its behavior in various environmental conditions, aiding in the understanding of acid-base dynamics.

Results and Outcomes

These studies provide insights into the environmental impact of acid-base reactions, which are essential for maintaining ecological balance and assessing environmental risks .

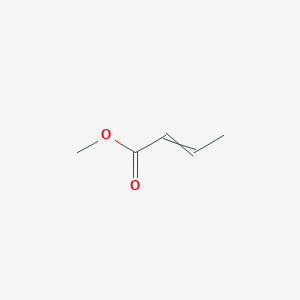

Synthesis of Esters

Scientific Field

Organic Synthesis

Application Summary

(E)-2-oxo-4-phenylbut-3-enoic acid is used as a starting material for the synthesis of esters through reactions like Fischer esterification.

Methods of Application

The compound reacts with alcohols in the presence of an acid catalyst to form esters, which are valuable in various industrial and fragrance applications.

Results and Outcomes

The esterification process yields a range of esters with diverse properties and applications, demonstrating the compound’s versatility in organic synthesis .

These additional applications further showcase the broad utility of (E)-2-oxo-4-phenylbut-3-enoic acid in scientific research and industry, highlighting its potential in contributing to innovative solutions across multiple disciplines.

Chemical Education

Scientific Field

Chemistry Education

Application Summary

The compound is used as a subject in educational applications to support instruction and learning, particularly in understanding acid-base reactions.

Methods of Application

Educational tools such as apps and paper-pencil based problem-solving activities are developed to help students grasp the concepts of acid-base chemistry involving compounds like (E)-2-oxo-4-phenylbut-3-enoic acid.

Results and Outcomes

These educational interventions have shown to improve students’ understanding of chemical reactions and their underlying concepts, such as pKa values and resonance .

Biomedical Applications

Scientific Field

Biomedical Research

Application Summary

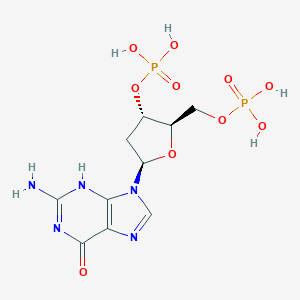

Modified nucleic acids, which may include derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid, are used in next-generation therapeutics and biotechnological applications.

Methods of Application

These modified nucleic acids are employed in various therapeutic approaches, including antisense oligonucleotides, small interfering RNAs, and other gene-silencing technologies.

Results and Outcomes

The advancements in this field have led to the development of new drugs and therapeutic strategies that address limitations of first-generation nucleic acid therapeutics, offering increased biostability and a broader range of applications .

Propiedades

IUPAC Name |

(E)-2-oxo-4-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOUMBVFEWZLME-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901608 | |

| Record name | NoName_741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-oxo-4-phenylbut-3-enoic acid | |

CAS RN |

1914-59-6, 17451-19-3 | |

| Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC53200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

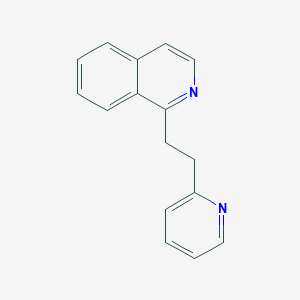

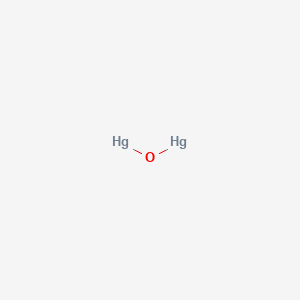

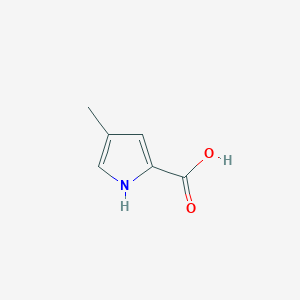

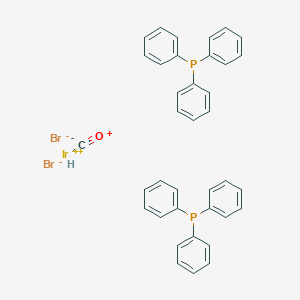

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)